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Quantitative Activity in Leukemia Cell Lines

The table below summarizes the key in vitro findings for TTT-3002 against various FLT3-dependent cell

lines.

Cell Line / Mutation
Type

Assay Type IC50 Value Context & Significance

FLT3/ITD (e.g., in
MV4-11 cells)

FLT3
Autophosphorylation

Inhibition [1]

100 - 250 pM
[1]

Potency was 6- to 7-fold lower
than other potent FLT3

inhibitors (e.g., AC220) in
clinical trials [2] [3] [4].

Cellular Proliferation
Inhibition (MTT assay)

[1]

490 - 920 pM
[1]

Demonstrates direct cytotoxic
effects.

FLT3/D835Y
(Activating Point
Mutation)

FLT3

Autophosphorylation
Inhibition [1] [5]

Potent activity

(specific
picomolar IC50

not stated)

Active against a mutation that

confers resistance to many
other FLT3 TKIs (e.g.,

sorafenib, quizartinib) [1] [5].
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Cell Line / Mutation
Type

Assay Type IC50 Value Context & Significance

FLT3/ITD with TKI-
Resistance Mutations
(e.g., F691L

"gatekeeper" mutation)

FLT3

Autophosphorylation
Inhibition [5]

Potent activity

(specific
picomolar IC50

not stated)

Overcomes common

resistance mutations that arise
during treatment with other

inhibitors like crenolanib and
ponatinib [5].

Experimental Protocols for Key Assays

The robust activity of TTT-3002 was established through standard, rigorous in vitro methodologies.

Cell Culture and Reagents: Human FLT3/ITD mutant leukemia cell lines (e.g., MV4-11) were
cultured in standard media. TTT-3002 was provided by TauTaTis, Inc., dissolved in DMSO, and stored

as frozen stock solutions [1] [5].
Growth Inhibition and Cytotoxicity (MTT Assay): Cells were seeded at 1-2.5 x 10⁵ cells/mL and

treated with TTT-3002. Viable cell counts were measured by Trypan blue exclusion. Cellular
proliferation was quantified using the MTT assay, where metabolically active cells convert a

tetrazolium salt to a colored formazan product. The IC50 was calculated from the optical density
relative to DMSO-treated control cells [1].

FLT3 Autophosphorylation Inhibition: Cells were treated with TTT-3002 for one hour. Whole-cell
extracts were prepared, and FLT3 protein was isolated via immunoprecipitation using an FLT3-

specific antibody (S-18). Proteins were separated by SDS-PAGE, transferred to a membrane, and
probed with antibodies against FLT3 and phosphotyrosine (4G10) to detect total and phosphorylated

FLT3 levels [1] [5].
Colony-Forming Unit (CFU) Assay: Primary leukemic blasts from AML patients or normal bone

marrow cells were plated in methylcellulose medium with TTT-3002. Colonies were counted 7 to 14
days after plating to assess the drug's toxicity to leukemic cells and its minimal impact on normal

hematopoietic progenitors [1].

The following diagram illustrates the logical workflow of these key in vitro experiments.
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Start: In Vitro Assessment of TTT-3002

Cell Preparation
(FLT3-mutant lines, primary blasts)

Compound Treatment
(TTT-3002 dose range)

Parallel In Vitro Assays

Proliferation Assay
(MTT / Trypan Blue)

Signaling Assay
(IP & Western Blot)

Toxicity & Specificity Assay
(Colony-Forming Unit)

Analysis of Results
(IC50 Calculation)

Outcome: Potent & Selective
FLT3 Inhibition

Click to download full resolution via product page

FLT3 Signaling Pathway and Drug Mechanism

TTT-3002 blocks the constitutively active FLT3 receptor and its downstream pro-survival pathways.
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Mutant FLT3 (ITD/D835Y)
Constitutive Activation

Downstream Signaling Pathways

TTT-3002

  Inhibits

STAT5 Pathway
(Cell Survival)

PI3K/AKT Pathway
(Cell Growth)

RAS/MAPK Pathway
(Proliferation)

Cellular Outcomes
• Proliferation Block

• Induced Cytotoxicity
• Minimal effect on normal cells
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Key Advantages in Drug Development Profile

Based on the preclinical data, TTT-3002 presents several compelling characteristics for further development

[1] [5] [6]:

Overcoming Resistance: Its activity against the F691L gatekeeper mutation and D835Y point
mutation addresses a major clinical limitation of earlier-generation FLT3 TKIs.
Favorable Drug Properties: Moderate plasma protein binding means a higher fraction of the drug

remains active in the blood, improving the likelihood of achieving effective FLT3 inhibition in patients.
Selective Toxicity: The compound is cytotoxic to leukemic blasts from patients while showing

minimal toxicity to normal hematopoietic stem and progenitor cells.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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